REACTION_CXSMILES
|
S([O-])(O)(=O)=O.[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[C:19]([N:20]=1)=[C:18]1[C:13]([CH:14]=[CH:15][CH:16]=[N+:17]1[CH3:21])=[CH:12][CH:11]=2.[OH-:22].[Na+]>[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]>[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[C:19](=[C:18]3[C:13](=[CH:12][CH:11]=2)[CH:14]=[CH:15][CH:16]=[N:17]3)[N:20]=1.[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[C:19]([N:20]=1)=[C:18]1[C:13]([CH:14]=[CH:15][C:16](=[O:22])[N:17]1[CH3:21])=[CH:12][CH:11]=2 |f:0.1,2.3,4.5.6.7|
|
Name
|
compound ( 4 )
|
Quantity
|
6.17 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].ClC=1C=CC2=CC=C3C=CC=[N+](C3=C2N1)C
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
catalyst
|
Smiles
|
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
was stirred in an ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
further stirred at room temperature for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
Crude crystals which precipitated out
|
Type
|
CUSTOM
|
Details
|
were separated by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methanol
|
Type
|
CONCENTRATION
|
Details
|
Then, a filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=C3N=CC=CC3=CC=C2C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=CC=C3C=CC(N(C3=C2N1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S([O-])(O)(=O)=O.[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[C:19]([N:20]=1)=[C:18]1[C:13]([CH:14]=[CH:15][CH:16]=[N+:17]1[CH3:21])=[CH:12][CH:11]=2.[OH-:22].[Na+]>[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]>[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[C:19](=[C:18]3[C:13](=[CH:12][CH:11]=2)[CH:14]=[CH:15][CH:16]=[N:17]3)[N:20]=1.[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[C:19]([N:20]=1)=[C:18]1[C:13]([CH:14]=[CH:15][C:16](=[O:22])[N:17]1[CH3:21])=[CH:12][CH:11]=2 |f:0.1,2.3,4.5.6.7|
|
Name
|
compound ( 4 )
|
Quantity
|
6.17 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].ClC=1C=CC2=CC=C3C=CC=[N+](C3=C2N1)C
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
catalyst
|
Smiles
|
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
was stirred in an ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
further stirred at room temperature for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
Crude crystals which precipitated out
|
Type
|
CUSTOM
|
Details
|
were separated by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methanol
|
Type
|
CONCENTRATION
|
Details
|
Then, a filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=C3N=CC=CC3=CC=C2C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=CC=C3C=CC(N(C3=C2N1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |